![molecular formula C23H15F2N3 B6509713 8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 902278-14-2](/img/structure/B6509713.png)
8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Mechanism of Action
Target of Action
Similar compounds such as fluoroquinolones target bacterial dna-gyrase .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a common mechanism in the formation of such compounds . This reaction involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation, where nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which is involved in the synthesis of such compounds, is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s worth noting that the stability of boronic esters, which are often used in the synthesis of such compounds, can influence their pharmacokinetic properties .
Result of Action
Similar compounds such as fluoroquinolones have a selective biological action, suppressing bacterial dna-gyrase without influencing mammalian dna cell processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of boronic esters, which are often used in the synthesis of such compounds, can be influenced by air and moisture .
Advantages and Limitations for Lab Experiments
The advantages of using 8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of diseases. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is still not fully understood, and the effects of this compound on humans are still not known.
Future Directions
The potential of 8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline as a therapeutic agent for various diseases is still being explored. Future research should focus on further elucidating the mechanism of action of this compound and its potential applications in human clinical trials. Additionally, further research should focus on the effects of this compound on other diseases, such as diabetes, obesity, and cardiovascular disease. Finally, research should focus on the development of novel formulations of this compound that may be more effective in treating a variety of diseases.
Synthesis Methods
8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is synthesized from the reaction of 4-fluorophenylmagnesium bromide with 5-amino-3-phenyl-4H-pyrazolo[4,3-c]quinoline in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide, at a temperature of 80-90 °C. The reaction yields this compound as a white solid, which can be further purified by recrystallization.
Scientific Research Applications
8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has been studied for its potential in treating various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In laboratory studies, this compound has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential to reduce inflammation and oxidative stress, which are associated with Alzheimer’s and Parkinson’s disease.
properties
IUPAC Name |
8-fluoro-5-[(2-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c24-17-10-11-21-18(12-17)23-19(22(26-27-23)15-6-2-1-3-7-15)14-28(21)13-16-8-4-5-9-20(16)25/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBBRSOUFVCWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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